2-{4-[(4-{4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-{4-METHYL-3-[(OXOLAN-2-YLMETHYL)SULFAMOYL]PHENYL}PHTHALAZIN-1-YL)AMINO]PHENOXY}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phthalazine core, which is often found in biologically active molecules, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 2-{4-[(4-{4-METHYL-3-[(OXOLAN-2-YLMETHYL)SULFAMOYL]PHENYL}PHTHALAZIN-1-YL)AMINO]PHENOXY}ACETAMIDE typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Analyse Chemischer Reaktionen
2-{4-[(4-{4-METHYL-3-[(OXOLAN-2-YLMETHYL)SULFAMOYL]PHENYL}PHTHALAZIN-1-YL)AMINO]PHENOXY}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-{4-METHYL-3-[(OXOLAN-2-YLMETHYL)SULFAMOYL]PHENYL}PHTHALAZIN-1-YL)AMINO]PHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-{4-METHYL-3-[(OXOLAN-2-YLMETHYL)SULFAMOYL]PHENYL}PHTHALAZIN-1-YL)AMINO]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The phthalazine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-{4-[(4-{4-METHYL-3-[(OXOLAN-2-YLMETHYL)SULFAMOYL]PHENYL}PHTHALAZIN-1-YL)AMINO]PHENOXY}ACETAMIDE can be compared with other similar compounds, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : This compound features a piperazine ring and exhibits antibacterial activity.
- N-methyl-2-[4-[[4-[4-methyl-3-(oxolan-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]phenoxy]acetamide : This compound has similar structural features and is studied for its chemical properties and potential applications.
Eigenschaften
Molekularformel |
C28H29N5O5S |
---|---|
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
2-[4-[[4-[4-methyl-3-(oxolan-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]phenoxy]acetamide |
InChI |
InChI=1S/C28H29N5O5S/c1-18-8-9-19(15-25(18)39(35,36)30-16-22-5-4-14-37-22)27-23-6-2-3-7-24(23)28(33-32-27)31-20-10-12-21(13-11-20)38-17-26(29)34/h2-3,6-13,15,22,30H,4-5,14,16-17H2,1H3,(H2,29,34)(H,31,33) |
InChI-Schlüssel |
USPCJOUIOCBQEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N)S(=O)(=O)NCC5CCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.